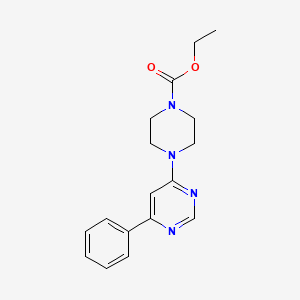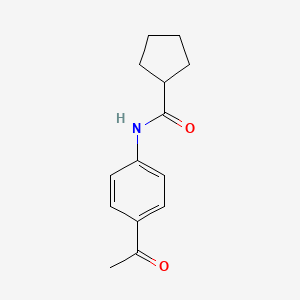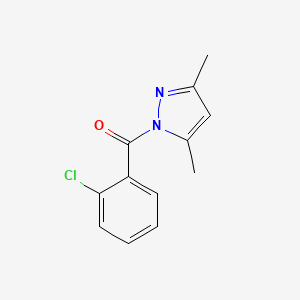![molecular formula C19H24N4O3S B2887880 N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methoxyphenyl)methyl]oxamide CAS No. 899952-58-0](/img/structure/B2887880.png)
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methoxyphenyl)methyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methoxyphenyl)methyl]oxamide is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization for Therapeutic Applications : The compound is part of a family of pyrazole and pyrazolopyrimidine derivatives synthesized for potential therapeutic uses. For instance, some derivatives have been explored for their cytotoxic activity against certain cancer cells, like Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).
Molecular Structure Studies : Studies have been conducted to understand the molecular structure and properties of related compounds. This includes analysis through NMR, mass spectra, FT-IR, UV–Visible, and X-ray diffraction studies, which help in understanding the compound's behavior and potential applications (Kumara, Kumar, Kumar, & Lokanath, 2018).
Insecticidal Activity : Some pyrazole amide derivatives, similar to the compound , have shown promising insecticidal activity. This suggests potential applications in agriculture and pest control (Deng, Zhang, Hu, Yin, Liang, & Yang, 2016).
Molybdenum Complexes Modeling : Related compounds have been used in the synthesis of molybdenum(VI) dioxo complexes, serving as models for molybdoenzymes, important in various biochemical processes (Judmaier, Wallner, Stipicic, Kirchner, Baumgartner, Belaj, & Mösch‐Zanetti, 2009).
Potential in Polymer Chemistry : Research has also explored the use of related chemical structures in polymer chemistry, such as in poly(butylene terephthalate)/polyamide blends. These studies focus on the mechanical, rheological, and morphological properties of these blends, which have implications in materials science (Scaffaro, Botta, Mantia, Magagnini, Acierno, Gleria, & Bertani, 2005; 2006).
Antioxidant and Antimicrobial Applications : Some derivatives have been evaluated as antioxidant additives for lubricating oils and also screened for antimicrobial activity, indicating their potential in pharmaceutical and industrial applications (Amer, Hassan, Moawad, & Shaker, 2011; Badne, Swamy, Bhosale, & Kuberkar, 2011).
Osteogenic Differentiation in Cell Culture : A related pyrazole carboxamide derivative has been investigated for its effect on the proliferation and osteogenic differentiation of MC3T3-E1 cells, which is significant for bone health and osteoporosis treatment (Han, Yu, Ge, Guo, Zhang, Zhao, & Yang, 2013).
properties
IUPAC Name |
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-19(2,3)23-16(14-10-27-11-15(14)22-23)21-18(25)17(24)20-9-12-5-7-13(26-4)8-6-12/h5-8H,9-11H2,1-4H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGMPAMNZBRMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,6-dichloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2887807.png)

![N-(2,4-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2887809.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2887811.png)
![5-oxo-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2887812.png)

![8-(4-ethoxyphenyl)-N-octyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2887814.png)
